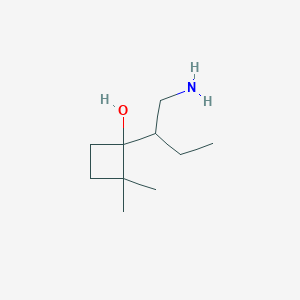

1-(1-Aminobutan-2-yl)-2,2-dimethylcyclobutan-1-ol

Description

Properties

Molecular Formula |

C10H21NO |

|---|---|

Molecular Weight |

171.28 g/mol |

IUPAC Name |

1-(1-aminobutan-2-yl)-2,2-dimethylcyclobutan-1-ol |

InChI |

InChI=1S/C10H21NO/c1-4-8(7-11)10(12)6-5-9(10,2)3/h8,12H,4-7,11H2,1-3H3 |

InChI Key |

SSIGRDZSCAFDAF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CN)C1(CCC1(C)C)O |

Origin of Product |

United States |

Preparation Methods

Cyclobutane Ring Formation

The cyclobutane core is often synthesized via [2+2] cycloaddition reactions or ring contraction methods starting from suitable precursors such as cyclobutanones or cyclobutanes with functional handles. For example, a common approach is the base-catalyzed alkylation of a cyclobutanone derivative followed by reduction to install the hydroxyl group.

Aminobutan-2-yl Side Chain Introduction

The aminoalkyl substituent is introduced by nucleophilic substitution or reductive amination techniques. A typical method involves:

- Reacting a suitable cyclobutanone intermediate with an aminoalkyl reagent (e.g., 1-aminobutan-2-ol or its protected derivatives)

- Using reductive amination with reducing agents like sodium cyanoborohydride or catalytic hydrogenation to form the secondary amine linkage

Hydroxyl Group Installation

The hydroxyl group at the cyclobutane 1-position can be introduced by:

- Direct reduction of a ketone (cyclobutanone) precursor using reagents such as lithium aluminum hydride (LiAlH4) under anhydrous conditions

- Stereoselective hydroxy-functionalization via oxidation-reduction sequences

Detailed Preparation Methods

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Cyclobutane ring synthesis | [2+2] cycloaddition or ring contraction | Starting from alkenes or cyclobutanones |

| 2 | Ketone reduction | Lithium aluminum hydride (LiAlH4), anhydrous ether solvents | Stereoselective reduction to alcohol |

| 3 | Aminoalkyl side chain introduction | Reductive amination: aminoalkyl aldehyde/ketone + NaBH3CN or catalytic hydrogenation | Forms secondary amine linkage |

| 4 | Purification | Chromatography or recrystallization | Yields pure this compound |

Example Protocol

Synthesis of 2,2-dimethylcyclobutanone : Starting from a suitable diene, perform a [2+2] cycloaddition under UV irradiation or thermal conditions to form the cyclobutanone ring with 2,2-dimethyl substitution.

Reduction of cyclobutanone : Treat with LiAlH4 in dry tetrahydrofuran (THF) at 0°C to room temperature to reduce the ketone to the corresponding cyclobutanol.

Reductive amination : React the cyclobutanol intermediate with 1-aminobutanal or 1-aminobutan-2-one in the presence of sodium cyanoborohydride in methanol under mildly acidic conditions to form the aminoalkyl substituent on the cyclobutane ring.

Isolation and purification : Use silica gel chromatography to isolate the pure product, followed by recrystallization if necessary.

Reaction Mechanism Insights

- The [2+2] cycloaddition step forms the strained cyclobutane ring by photochemical or thermal activation, allowing the fusion of two alkene units.

- LiAlH4 reduction proceeds via hydride transfer to the carbonyl carbon, yielding the corresponding alcohol with retention of stereochemistry.

- Reductive amination involves imine formation between the aldehyde/ketone and amine, followed by reduction to the secondary amine.

Research Findings and Applications

- The compound’s unique structure with an aminoalkyl side chain and cyclobutanol moiety makes it a valuable intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules with potential antimicrobial and anticancer activities.

- Stability studies indicate that the compound is stable under neutral to mildly acidic conditions but sensitive to strong oxidizing agents.

- The presence of both nucleophilic amine and hydroxyl groups allows further derivatization, enabling the synthesis of analogs for pharmacological screening.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| [2+2] Cycloaddition | UV light, dienes, alkenes | Efficient ring formation | Requires photochemical setup |

| Ketone reduction | LiAlH4, dry ether solvents | High stereoselectivity | Sensitive to moisture |

| Reductive amination | Aminoalkyl aldehydes, NaBH3CN, MeOH | Mild conditions, good yields | Requires careful pH control |

| Purification | Chromatography, recrystallization | High purity achievable | Time-consuming |

Chemical Reactions Analysis

Types of Reactions

1-(1-Aminobutan-2-yl)-2,2-dimethylcyclobutan-1-ol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halides or sulfonates are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols.

Scientific Research Applications

1-(1-Aminobutan-2-yl)-2,2-dimethylcyclobutan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Aminobutan-2-yl)-2,2-dimethylcyclobutan-1-ol involves its interaction with specific molecular targets. The aminobutan-2-yl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Data Tables for Comparative Analysis

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Purity |

|---|---|---|---|---|

| Target Compound | C11H21NO | 183.29 (inferred) | Cyclobutanol, primary amine | ~95%* |

| 1-(1-Amino-2-methylpropan-2-yl)-2,3-dimethylcyclobutan-1-ol | C10H21NO | 171.28 | Cyclobutanol, tertiary amine | N/A |

| 1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol | C8H15NO | 141.21 | Cyclobutanol, cyclopropane, amine | 95% |

| 1-[(Oxiran-2-yl)methyl]cyclobutan-1-ol | C7H12O2 | 128.17 | Cyclobutanol, epoxide | 95% |

Table 2: Spectral Data Comparison

Notes and Limitations

- Spectral data for the target compound are inferred from analogues due to lack of direct evidence.

Biological Activity

1-(1-Aminobutan-2-yl)-2,2-dimethylcyclobutan-1-ol, with the CAS number 1851674-18-4, is a compound that has garnered interest in the field of medicinal chemistry due to its structural properties and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₀H₂₁NO

- Molecular Weight : 171.28 g/mol

- Structure : The compound features a cyclobutane ring with a dimethyl substitution and an amino alcohol functional group, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the amino group is often associated with enhanced interaction with microbial cell membranes, potentially leading to cell lysis or inhibition of growth.

2. Neuropharmacological Effects

The compound's structural similarity to known neuroactive agents suggests potential effects on neurotransmitter systems. Preliminary studies have shown that related compounds can modulate neurotransmitter release and receptor activity, indicating a possible role in treating neurological disorders.

3. Anti-inflammatory Properties

Compounds containing amino alcohol moieties have been reported to possess anti-inflammatory effects. These properties may be attributed to the inhibition of pro-inflammatory cytokines and modulation of immune responses.

Case Study 1: Antimicrobial Testing

A study conducted on structurally related cyclobutane derivatives showed significant antimicrobial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, suggesting that modifications in the amino alcohol structure could enhance efficacy against resistant strains.

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological study, compounds similar to this compound were assessed for their effects on serotonin and dopamine receptors. Results indicated that these compounds could act as partial agonists at certain receptor subtypes, potentially offering therapeutic benefits for mood disorders.

Case Study 3: Anti-inflammatory Mechanisms

Research exploring the anti-inflammatory mechanisms of amino alcohols revealed that they could inhibit nuclear factor kappa B (NF-kB) activation in macrophages. This inhibition led to decreased production of inflammatory mediators such as TNF-alpha and IL-6, highlighting the compound's potential in managing chronic inflammatory diseases.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.